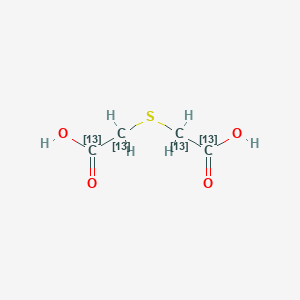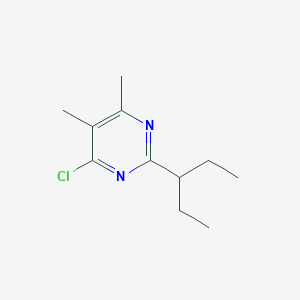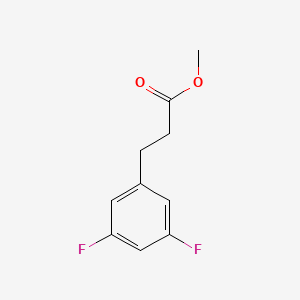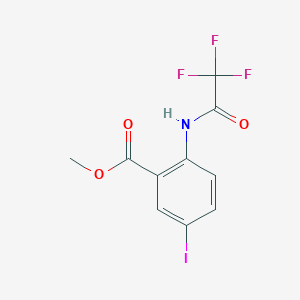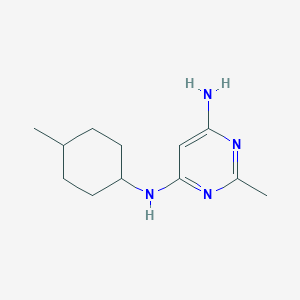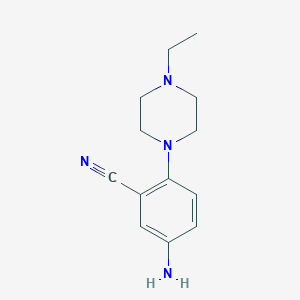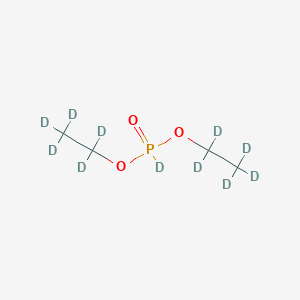
potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is a chemical compound with a complex structure that includes a carboxymethyl group, a methyl group, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent, such as acetonitrile, and a catalyst, such as pyridinium chlorochromate (PCC), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and PCC in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of ion channels, alteration of membrane potentials, and interaction with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
Carboxymethyl cellulose: A similar compound used in various applications, including as a thickening agent and in drug formulations.
Carbomers: Synthetic polymers with similar functional groups used in cosmetics and pharmaceuticals.
Uniqueness
Potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C9H11KO5 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
potassium;(E)-3-(carboxymethyl)-5-methyl-2-oxohex-3-enoate |
InChI |
InChI=1S/C9H12O5.K/c1-5(2)3-6(4-7(10)11)8(12)9(13)14;/h3,5H,4H2,1-2H3,(H,10,11)(H,13,14);/q;+1/p-1/b6-3+; |
Clave InChI |
KYEGHTWCVLVSAZ-ZIKNSQGESA-M |
SMILES isomérico |
CC(C)/C=C(\CC(=O)O)/C(=O)C(=O)[O-].[K+] |
SMILES canónico |
CC(C)C=C(CC(=O)O)C(=O)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


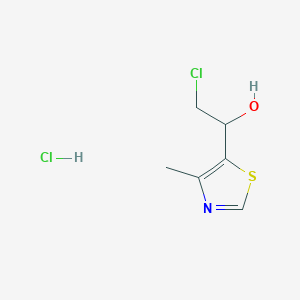

![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
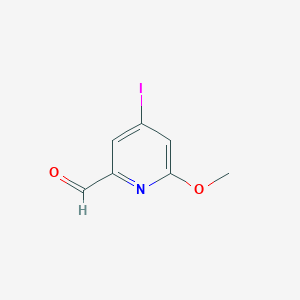
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
